molecular formula C16H16FNO2 B336483 N-(4-fluorophenyl)-2-phenoxybutanamide

N-(4-fluorophenyl)-2-phenoxybutanamide

Cat. No.: B336483
M. Wt: 273.3 g/mol
InChI Key: RMAKFVHIRSZQSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Fluorophenyl)-2-phenoxybutanamide is a fluorinated aromatic amide characterized by a butanamide backbone substituted with a phenoxy group at the second carbon and a 4-fluorophenyl group attached to the nitrogen atom. The fluorine atom at the para position of the phenyl ring may enhance metabolic stability and influence electronic properties, while the phenoxy group could contribute to lipophilicity and intermolecular interactions.

Properties

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-phenoxybutanamide

InChI

InChI=1S/C16H16FNO2/c1-2-15(20-14-6-4-3-5-7-14)16(19)18-13-10-8-12(17)9-11-13/h3-11,15H,2H2,1H3,(H,18,19)

InChI Key

RMAKFVHIRSZQSV-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Halogen Effects on MGL Inhibition (Maleimide Series)

Compound Halogen (Position) IC₅₀ (μM)
N-(4-Fluorophenyl)maleimide F (4) 5.18
N-(4-Chlorophenyl)maleimide Cl (4) 7.24
N-(4-Bromophenyl)maleimide Br (4) 4.37
N-(4-Iodophenyl)maleimide I (4) 4.34

Data sourced from in vitro assays

Backbone Structure and Functional Group Variations

The butanamide backbone in N-(4-fluorophenyl)-2-phenoxybutanamide distinguishes it from shorter-chain analogs like 2-chloro-N-(4-fluorophenyl)acetamide (). The acetamide derivative’s crystal structure features intramolecular C–H···O and intermolecular N–H···O hydrogen bonds, which stabilize its packing . However, the phenoxy group’s bulkiness could introduce steric hindrance absent in simpler acetamides.

Substituent Position and Phenoxy Group Modifications

The compound N-(5-amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide () highlights the impact of substituent positioning. Its 2-fluoro and 5-amino groups on the phenyl ring, combined with a dichlorophenoxy moiety, likely alter solubility and reactivity compared to the target compound’s simpler 4-fluorophenyl and unsubstituted phenoxy groups . The dichlorophenoxy group may enhance lipophilicity but reduce metabolic stability due to increased halogen load.

Table 2: Structural Comparison of Butanamide Analogs

Compound Phenyl Substitution Phenoxy Substitution Key Features
This compound 4-F None Flexibility, moderate lipophilicity
N-(5-Amino-2-fluorophenyl)-4-(2,4-Cl₂-phenoxy)butanamide 2-F, 5-NH₂ 2,4-Cl₂ High lipophilicity, potential toxicity

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